molecular formula C10H13NO2 B2688895 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid CAS No. 1403469-45-3

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B2688895
CAS No.: 1403469-45-3
M. Wt: 179.219
InChI Key: RSWIJBCVCDDQGJ-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid typically involves the condensation of 4,5,6,7-tetrahydroindole with appropriate reagents. One common method includes the reaction of 4,5,6,7-tetrahydroindole with cyanoacetate, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h5-6,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIJBCVCDDQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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